3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane is a chemical compound with the molecular formula C9H16INO. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of radical chemistry, where a radical initiator is used to promote the formation of the spiro structure. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Cyclization Reactions: The spiro structure allows for unique cyclization reactions, which can lead to the formation of more complex ring systems.
Scientific Research Applications
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .
Comparison with Similar Compounds
3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane can be compared with other spiro compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound has a similar spiro structure but different functional groups, leading to distinct chemical and biological properties.
2,6-Dioxaspiro[4.5]decane: Another spiro compound with different heteroatoms in the ring structure, which affects its reactivity and applications
The uniqueness of 3-(Iodomethyl)-2-oxa-8-azaspiro[4
Properties
Molecular Formula |
C9H16INO |
---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16INO/c10-6-8-5-9(7-12-8)1-3-11-4-2-9/h8,11H,1-7H2 |
InChI Key |
AWMKOEBGHORCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(OC2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.